molecular formula C20H23NO3 B15192341 (1S,12bS)-1-(Methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydrobenzofuro(2,3-a)quinolizine CAS No. 1106938-11-7

(1S,12bS)-1-(Methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydrobenzofuro(2,3-a)quinolizine

Cat. No.: B15192341
CAS No.: 1106938-11-7
M. Wt: 325.4 g/mol
InChI Key: FOESNAGBEJURCI-WMZOPIPTSA-N
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Preparation Methods

The synthetic routes and reaction conditions for ORM-12741 involve the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation methods typically include steps such as cyclization, reduction, and protection-deprotection sequences. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ORM-12741 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

Mechanism of Action

ORM-12741 exerts its effects by selectively binding to and antagonizing alpha-2C adrenoceptors. This interaction inhibits the receptor’s activity, leading to changes in cellular signaling pathways. The molecular targets and pathways involved include the inhibition of norepinephrine release and modulation of neurotransmitter systems, which are implicated in mood regulation and cognitive function .

Comparison with Similar Compounds

ORM-12741 can be compared with other alpha-2C adrenoceptor antagonists, such as:

Properties

CAS No.

1106938-11-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(3R)-1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidin-3-yl]phenol

InChI

InChI=1S/C20H23NO3/c22-17-7-3-5-15(11-17)16-6-4-10-21(12-16)13-18-14-23-19-8-1-2-9-20(19)24-18/h1-3,5,7-9,11,16,18,22H,4,6,10,12-14H2/t16-,18-/m0/s1

InChI Key

FOESNAGBEJURCI-WMZOPIPTSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C[C@H]2COC3=CC=CC=C3O2)C4=CC(=CC=C4)O

Canonical SMILES

C1CC(CN(C1)CC2COC3=CC=CC=C3O2)C4=CC(=CC=C4)O

Origin of Product

United States

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